molecular formula C11H22O B14390261 2,3-Dimethylnon-4-en-3-ol CAS No. 89990-89-6

2,3-Dimethylnon-4-en-3-ol

Cat. No.: B14390261
CAS No.: 89990-89-6
M. Wt: 170.29 g/mol
InChI Key: GGYPKCPPCDHMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylnon-4-en-3-ol is a branched unsaturated alcohol with the molecular formula C₁₁H₂₂O. Its structure features a nine-carbon backbone (non-) with a double bond at position 4 (en-4), methyl groups at positions 2 and 3, and a hydroxyl group at position 3. The compound’s stereochemistry and substitution pattern influence its physical properties and reactivity, particularly in electrophilic addition and oxidation reactions.

Properties

CAS No.

89990-89-6

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,3-dimethylnon-4-en-3-ol

InChI

InChI=1S/C11H22O/c1-5-6-7-8-9-11(4,12)10(2)3/h8-10,12H,5-7H2,1-4H3

InChI Key

GGYPKCPPCDHMRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C)(C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylnon-4-en-3-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,5-dimethylhexanal with an isopropyl magnesium halide can yield the desired alcohol . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0 to 10°C .

Industrial Production Methods

Industrial production of 2,3-Dimethylnon-4-en-3-ol may involve catalytic hydrogenation of related compounds. For example, 2,5,7-trimethyl-4-octen-3-ol can be hydrogenated using catalysts such as Raney nickel or palladium on carbon . These processes are conducted at room temperature or slightly elevated temperatures in solvents like ethyl acetate or ethanol.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnon-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,3-Dimethylnon-4-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylnon-4-en-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 2,3-Dimethylnon-4-en-3-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Bond Type (Position) Substituents CAS Number Key Structural Features
2,3-Dimethylnon-4-en-3-ol C₁₁H₂₂O ~170.29 (calculated) Hydroxyl (C3), double bond (C4) Double (C4) Methyl (C2, C3) Not provided Branched chain, allylic alcohol
3-Methyl-4-hexyn-3-ol C₇H₁₂O 112.17 Hydroxyl (C3), triple bond (C4) Triple (C4) Methyl (C3) 6320-68-9 Shorter chain, propargyl alcohol
2,2-Dimethylnon-4-yn-3-ol C₁₁H₂₀O ~168.28 (calculated) Hydroxyl (C3), triple bond (C4) Triple (C4) Methyl (C2, C2) 2774-84-7 Geminal methyl groups, terminal alkyne
2-Isopropyl-5-methylhex-4-en-1-ol C₁₀H₂₀O ~156.27 (calculated) Hydroxyl (C1), double bond (C4) Double (C4) Isopropyl (C2), methyl (C5) 280-059-9 Hydroxyl at terminal position

Structural and Functional Group Analysis

Chain Length and Branching: 2,3-Dimethylnon-4-en-3-ol has a longer carbon chain (C9) compared to 3-Methyl-4-hexyn-3-ol (C6) and 2-isopropyl-5-methylhex-4-en-1-ol (C6). This increases its hydrophobicity and may reduce volatility .

Bond Type and Reactivity: The double bond in 2,3-Dimethylnon-4-en-3-ol is less reactive toward electrophiles than the triple bond in 2,2-Dimethylnon-4-yn-3-ol. However, its allylic hydroxyl group (C3) may facilitate acid-catalyzed rearrangements or dehydration . 3-Methyl-4-hexyn-3-ol’s triple bond enables alkyne-specific reactions (e.g., cycloadditions), but its shorter chain limits applications in polymer chemistry .

Hydroxyl Group Position: The hydroxyl group at C3 in 2,3-Dimethylnon-4-en-3-ol is adjacent to the double bond, making it an allylic alcohol. This contrasts with 2-isopropyl-5-methylhex-4-en-1-ol, where the hydroxyl is at C1, reducing conjugation effects .

Physicochemical Properties (Inferred from Analogs)

Property 2,3-Dimethylnon-4-en-3-ol 3-Methyl-4-hexyn-3-ol 2,2-Dimethylnon-4-yn-3-ol
Boiling Point ~220–240°C (estimated) 165–170°C ~210–225°C (estimated)
Solubility in Water Low (hydrophobic chain) Moderate Low
Oxidation Susceptibility High (allylic alcohol) Moderate Low (stable triple bond)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.